
Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is a chemical compound known for its antioxidant properties. It is a derivative of 3,5-DI-tert-butyl-4-hydroxybenzoic acid, which is commonly used in various industrial applications due to its ability to inhibit oxidation processes. This compound is particularly valued in the fields of chemistry and materials science for its stability and effectiveness in preventing oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-DI-tert-butyl-4-hydroxybenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Utilized in the production of stabilizers for plastics, rubbers, and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant activity of Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage to materials and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-DI-tert-butyl-4-hydroxybenzoic acid
- Hexadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Octadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
Uniqueness
Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and antioxidant activity. This makes it particularly effective in applications where both solubility in non-polar media and strong antioxidant properties are required. Its stability and effectiveness in preventing oxidative degradation make it a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
4221-75-4 |
|---|---|
Molekularformel |
C27H46O3 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
dodecyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C27H46O3/c1-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26(2,3)4)24(28)23(20-21)27(5,6)7/h19-20,28H,8-18H2,1-7H3 |
InChI-Schlüssel |
CARVOQIAEFKWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
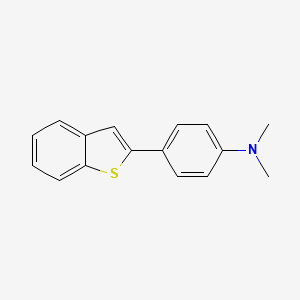

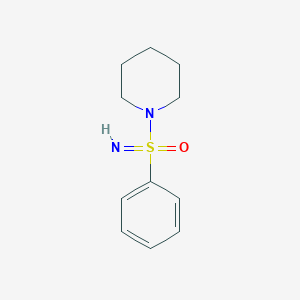

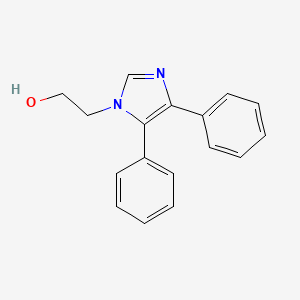
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
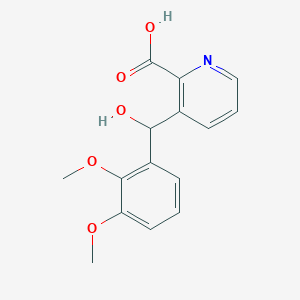
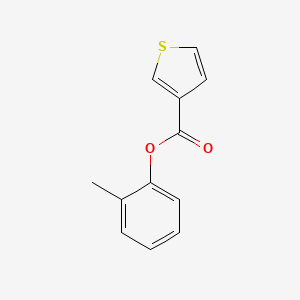
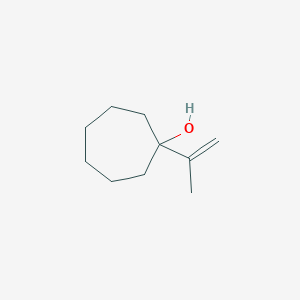
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)

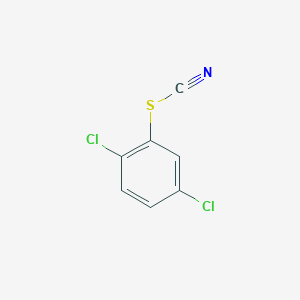
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)
